The development of PROTAC KRAS G12C degrader-2 is attributed to research efforts at various academic institutions and biotechnology companies focused on innovative cancer therapies. The compound is part of ongoing research aimed at addressing the challenges posed by mutations in the KRAS gene, which have historically been difficult to target with conventional therapies.
PROTAC KRAS G12C degrader-2 falls under the classification of small-molecule drugs and targeted therapies. It is specifically categorized as a protein degrader, utilizing a bifunctional molecule that recruits an E3 ubiquitin ligase to facilitate the degradation of the target protein.
The synthesis of PROTAC KRAS G12C degrader-2 involves several key steps:
The synthesis typically employs solid-phase synthesis methods for efficiency, allowing for rapid assembly of complex molecules. The choice of E3 ligase is critical, as it determines the specificity and efficacy of the degradation process.
The molecular structure of PROTAC KRAS G12C degrader-2 features a central linker connecting two functional moieties: one that selectively binds to the KRAS G12C mutant and another that recruits an E3 ubiquitin ligase.
The primary chemical reaction involved in the action of PROTAC KRAS G12C degrader-2 is ubiquitination, where the E3 ligase facilitates the transfer of ubiquitin molecules to the KRAS G12C protein. This marks the protein for degradation by the proteasome.
The mechanism of action for PROTAC KRAS G12C degrader-2 involves several critical steps:
Studies have shown that this mechanism effectively reduces levels of KRAS G12C in cellular models, leading to decreased cell proliferation in cancerous tissues.
PROTAC KRAS G12C degrader-2 has significant potential applications in:
The Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C mutation represents a significant oncogenic driver across multiple solid tumors. This specific mutation substitutes glycine with cysteine at codon 12, resulting in constitutively activated guanosine triphosphate (GTP)-bound KRAS that perpetually stimulates downstream signaling pathways like mitogen-activated protein kinase and phosphoinositide-3-kinase [2] [3]. Its prevalence exhibits notable tissue-specific variation: In non-small cell lung cancer, KRAS mutations occur in 25–30% of cases, with the G12C variant accounting for approximately 39% of these mutations [3] [9]. Colorectal cancer demonstrates a lower overall frequency, where KRAS G12C comprises 8% of KRAS mutations, while pancreatic ductal adenocarcinoma shows approximately 1–2% prevalence [2] [6].
Table 1: Distribution of KRAS G12C Mutations in Major Solid Tumors
| Tumor Type | Overall KRAS Mutation Prevalence (%) | KRAS G12C Among KRAS Mutations (%) | Notable Epidemiological Factors |
|---|---|---|---|
| Non-Small Cell Lung Cancer | 25–32 | 39 | Higher in Caucasians, smokers |
| Colorectal Cancer | 35–45 | 8 | Associated with microsatellite stability |
| Pancreatic Ductal Adenocarcinoma | 85–90 | 1–2 | Often co-occurs with tumor protein p53 mutations |
| Appendiceal Cancer | 40–50 | 10–15 | Limited therapeutic response data |
Geographical and demographic factors further influence this distribution. KRAS G12C occurs more frequently in lung adenocarcinoma patients from Western populations (approximately 35%) compared to Asian populations (approximately 13%) [3] [9]. Smoking history strongly correlates with increased mutation incidence in non-small cell lung cancer, though gender-associated patterns vary across ethnic groups [3]. The mutation’s high recurrence establishes it as a priority target for oncology drug development, particularly given its mutual exclusivity with other targetable alterations like epidermal growth factor receptor and anaplastic lymphoma kinase [9].
Covalent KRAS G12C inhibitors, including sotorasib and adagrasib, represent groundbreaking therapeutic advances but face substantial clinical limitations. These compounds selectively target the inactive guanosine diphosphate-bound conformation of KRAS G12C, forming an irreversible cysteine bond within the switch-II pocket to prevent GTP reloading [2] [9]. While clinically beneficial, their efficacy remains constrained by heterogeneous response rates and acquired resistance.
Table 2: Clinical Efficacy Limitations of Covalent KRAS G12C Inhibitors in Solid Tumors
| Therapeutic Agent | Non-Small Cell Lung Cancer Objective Response Rate (%) | Colorectal Cancer Objective Response Rate (%) | Pancreatic Ductal Adenocarcinoma Objective Response Rate (%) | Primary Resistance Factors |
|---|---|---|---|---|
| Sotorasib (AMG 510) | 37–41 | 7–10 | 21 | Co-mutations (serine/threonine kinase 11, kelch-like ECH-associated protein 1); low tumor immune infiltration |
| Adagrasib (MRTX849) | 42–53 | 19–35 | 35 | Preexisting receptor tyrosine kinase activation; tumor microenvironment suppression |
The objective response rate for sotorasib in non-small cell lung cancer reaches 41% [6] [9], but falls below 10% in colorectal cancer [6]. This variability stems partly from co-occurring genomic alterations: serine/threonine kinase 11 and kelch-like ECH-associated protein 1 mutations reduce objective response rates to 20% and correlate with shorter progression-free survival (median = 3.3 months) [9]. Acquired resistance universally develops through on-target secondary KRAS mutations (e.g., Y96D, R68S), off-target pathway reactivation via receptor tyrosine kinase amplification, or genomic amplification of wild-type KRAS alleles [2] [5] [9]. Additionally, these inhibitors exhibit incomplete target inhibition due to their exclusive binding to the guanosine diphosphate-bound state, permitting transient cycling into the active GTP-bound conformation that sustains downstream signaling [5] [9]. Pharmacodynamic studies reveal persistent extracellular signal-regulated kinase phosphorylation in tumor cells despite inhibitor exposure, enabling adaptive survival mechanisms [2] [9].
Proteolysis-targeting chimera technology offers a compelling strategy to overcome the limitations of conventional KRAS G12C inhibitors through catalytic degradation of the entire target protein rather than functional inhibition [8]. These heterobifunctional molecules consist of three elements: a warhead binding the target protein, an E3 ubiquitin ligase recruiter, and a chemical linker [5] [8]. PROTAC KRAS G12C degrader-2 exemplifies this approach, utilizing a cereblon inhibitor of apoptosis proteins-binding moiety linked to a KRAS G12C-targeting warhead [1] [4]. Upon simultaneous engagement, the PROTAC facilitates ubiquitin transfer onto lysine residues of KRAS G12C, marking it for proteasomal degradation [5] [8].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: